Luteoskyrin

Descripción general

Descripción

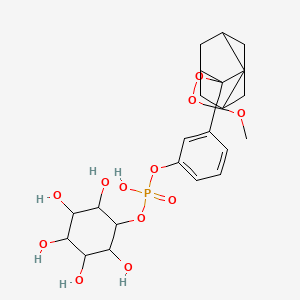

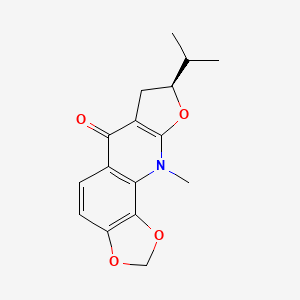

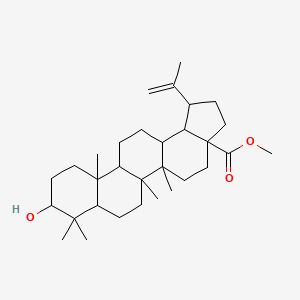

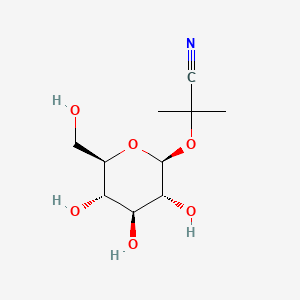

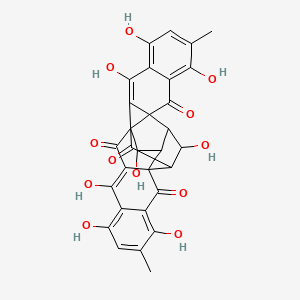

La Luteoskyrina es una micotoxina carcinogénica con la fórmula molecular C₃₀H₂₂O₁₂ . Es producida por el moho Penicillium islandicum . Este compuesto es conocido por sus fuertes efectos citotóxicos y su capacidad de causar la enfermedad del arroz amarillo . La Luteoskyrina ha sido ampliamente estudiada debido a sus potentes propiedades hepatotóxicas y mutagénicas .

Métodos De Preparación

La Luteoskyrina se sintetiza típicamente por Penicillium islandicum mediante métodos de fermentación. Los mejores resultados se obtienen en fermentaciones estáticas en arroz glutinoso a 30°C, produciendo aproximadamente 400 mg de Luteoskyrina pura por kg de arroz . El proceso de producción también produce otros compuestos como la skyrina, la islandicina, la iridoskyrina, la rubroskyrina, la crisofanol, el manitol y el eritritol . El rendimiento de Luteoskyrina se puede aumentar al proporcionar extracto de malta, ácido malónico, ácido glutámico o asparagina .

Análisis De Reacciones Químicas

La Luteoskyrina experimenta diversas reacciones químicas, incluyendo la oxidación y la reducción. Forma dos tipos de complejos con el ADN in vitro: uno rápidamente con ácidos nucleicos de cadena simple y el otro lentamente con ácidos nucleicos de cadena doble, incluyendo el ADN nativo . La estructura química del compuesto le permite participar en estas reacciones, dando lugar a efectos biológicos significativos.

Aplicaciones en la investigación científica

La Luteoskyrina tiene varias aplicaciones en la investigación científica debido a sus propiedades únicas:

Aplicaciones Científicas De Investigación

Luteoskyrin has several scientific research applications due to its unique properties:

Mecanismo De Acción

La Luteoskyrina ejerce sus efectos principalmente a través de su interacción con el ADN. Forma complejos con el ADN de cadena simple y de cadena doble, lo que provoca daño en el ADN . Esta interacción interrumpe los procesos celulares normales, lo que provoca citotoxicidad y mutagénesis. La capacidad del compuesto para generar radicales hidroxilo en presencia de ácido ascórbico y hierro ferroso contribuye aún más a sus efectos tóxicos .

Comparación Con Compuestos Similares

La Luteoskyrina forma parte de un grupo de compuestos conocidos como skyrinas, que se caracterizan por sus propiedades hepatotóxicas y carcinogénicas. Otros compuestos similares incluyen:

Rugulosina A: Otro compuesto hepatotóxico y carcinogénico, pero con un efecto hepatotóxico aproximadamente dos veces menor que el de la Luteoskyrina.

Citoskyrina A: Exhibe potentes actividades antibacterianas y dañadoras del ADN, a diferencia de la Luteoskyrina.

La Luteoskyrina destaca por sus fuertes efectos citotóxicos y su capacidad de formar complejos con el ADN, lo que la convierte en un compuesto valioso para la investigación científica.

Propiedades

IUPAC Name |

5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O12/c1-5-3-7(31)9-11(19(5)33)27(41)29-13-14-24(38)17(29)26(40)16-22(36)10-8(32)4-6(2)20(34)12(10)28(42)30(14,16)18(23(13)37)25(39)15(29)21(9)35/h3-4,13-14,17-18,23-24,31-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZDYVMEXQHRLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C34C5C6C(C3C(=O)C7=C(C8=C(C=C(C(=C8C(=O)C67C(C5O)C(=O)C4=C2O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020787 | |

| Record name | Luteoskyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] | |

| Record name | Luteoskyrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN AQ SODIUM BICARBONATE; SOL IN MOST ORGANIC SOLVENTS | |

| Record name | LUTEOSKYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

LUTEOSKYRIN IS A COMPLEX, MODIFIED BIANTHRAQUINONE DERIVATIVE. .../IT/ IMPAIRS MITOCHONDRIAL FUNCTION AND BINDS TO DNA AT SITE OF PYRIMIDINE BASES IN THE PRESENCE OF MAGNESIUM ION TO INHIBIT THE SYNTHESIS OF NUCLEAR RNA VIA MODIFICATION OF DNA-DEPENDENT RNA-POLYMERASE. | |

| Record name | LUTEOSKYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW, RECTANGULAR CRYSTALS | |

CAS No. |

21884-44-6 | |

| Record name | LUTEOSKYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Luteoskyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rugulosin, 8,8'-dihydroxy-, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOSKYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

287 °C (DECOMP) | |

| Record name | LUTEOSKYRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.